2-Fluoro-3-(trifluoromethoxy)benzoic acid
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzoic acid is a member of benzoic acids . It is an aryl fluorinated building block .
Synthesis Analysis
The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzoic acid involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(trifluoromethoxy)benzoic acid is C8H4F4O3 . The molecular weight is 224.11 g/mol . The structure of this compound can also be represented as FC6H3(CF3)CO2H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-(trifluoromethoxy)benzoic acid include a molecular weight of 224.11 g/mol , a topological polar surface area of 46.5 Ų , and a complexity of 241 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Chemical Properties
“2-Fluoro-3-(trifluoromethoxy)benzoic acid”, also known as TFB or TFBA, is a chemical compound with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol . It has a boiling point of 124-125°C .
Safety Information
This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335. Precautionary statements include P261, P271, and P280 .
Solubility in Dense Carbon Dioxide
The solubility of fluorinated benzoic acids, such as 3-(trifluoromethyl)benzoic acid, in dense carbon dioxide has been studied . This research could potentially extend to 2-Fluoro-3-(trifluoromethoxy)benzoic acid, providing insights into the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .
Safety and Hazards
2-Fluoro-3-(trifluoromethoxy)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
2-Fluoro-3-(trifluoromethoxy)benzoic acid, also known as TFB or TFBA, is a chemical compound that has gained significant attention in various fields of research due to its unique physical and chemical properties , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
, which involve chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVRYWIHCPNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672902 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethoxy)benzoic acid | |
CAS RN |
1159512-62-5 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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